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Methyl (R)-cyclohex-3-ene-1-carboxylate

Cat. No.: B3278570
CAS No.: 68000-20-4
M. Wt: 140.18 g/mol
InChI Key: IPUNVLFESXFVFH-ZETCQYMHSA-N
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Description

Contextual Overview of Chiral Cyclohexene (B86901) Carboxylates in Contemporary Organic Synthesis

Chiral cyclohexene carboxylates and their derivatives are a class of organic compounds of significant importance in modern organic synthesis. Their prevalence is due to the widespread appearance of the polyhydroxy-substituted cyclohexane (B81311) and cyclohexene structural motifs in a vast array of natural products and biologically active molecules, including cyclitols, carbasugars, and alkaloids. The six-membered ring of cyclohexene provides a versatile scaffold that can be stereoselectively functionalized, making these compounds valuable precursors for complex molecular architectures. acs.org

The synthesis of these chiral structures is a major focus of contemporary research. One of the most powerful and widely applied methods for forming six-membered rings with excellent regio- and stereochemical control is the Diels-Alder reaction. wikipedia.orgrsc.org This reaction, which involves the cycloaddition of a conjugated diene and a substituted alkene (a dienophile), allows for the simultaneous construction of two new carbon-carbon bonds and can set multiple stereocenters in a single step. wikipedia.orgmasterorganicchemistry.com Advances in asymmetric catalysis, including the use of chiral Lewis acids and organocatalysts, have enabled the highly enantioselective synthesis of cyclohexene derivatives through Diels-Alder reactions and other methodologies. rsc.orgsemanticscholar.orgprinceton.edu

Optically active γ-substituted cycloalkenones, which are closely related to cyclohexene carboxylates, are also crucial precursors in the synthesis of natural products and pharmaceuticals. semanticscholar.org The strategic value of these chiral cyclohexene systems lies in their ability to serve as foundational building blocks, where the existing stereochemistry of the ring directs the stereoselective introduction of further functional groups to build up molecular complexity. acs.org

Bioactive Compound ClassStructural Relevance of Cyclohexene Core
Alkaloids (e.g., Morphine)Forms a key part of the polycyclic ring system.
Antivirals (e.g., Oseltamivir)The cyclohexene ring is a central chiral scaffold. acs.org
Anticoagulants (e.g., Edoxaban)A chiral cyclohexene derivative is a key precursor. acs.orgtandfonline.com
Natural Products (e.g., FK-506)Incorporates a functionalized cyclohexene moiety. acs.org

Strategic Importance of Methyl (R)-cyclohex-3-ene-1-carboxylate as a Chiral Intermediate and Building Block

This compound holds significant strategic importance primarily as a chiral intermediate for the synthesis of other high-value, enantiopure compounds. Its utility is exemplified by its role in the production of (S)-3-cyclohexene-1-carboxylic acid, a critical chiral building block for the synthesis of the oral anticoagulant drug, Edoxaban. tandfonline.com Edoxaban is used for the prevention of stroke and systemic thrombosis in patients with non-valvular atrial fibrillation. tandfonline.com

The synthesis of enantiomerically pure (S)-3-cyclohexene-1-carboxylic acid is often achieved through the kinetic resolution of racemic methyl cyclohex-3-ene-1-carboxylate. tandfonline.com This process typically involves enzymatic hydrolysis, where an enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For the synthesis of the Edoxaban precursor, the goal is to selectively hydrolyze the (R)-ester, this compound, to (R)-3-cyclohexene-1-carboxylic acid, allowing for the separation of the desired (S)-methyl ester. Alternatively, and more directly for the acid precursor, enzymes can be engineered for high S-selectivity to hydrolyze the (S)-ester from the racemic mixture. tandfonline.com

Research has focused on engineering enzymes, such as the esterase BioH from Escherichia coli, to improve the enantioselectivity of this hydrolysis. tandfonline.com Through rational design and combinatorial modulation of steric and aromatic interactions within the enzyme's active site, researchers have successfully created mutants with significantly enhanced S-selectivity. This biocatalytic approach offers a greener alternative to traditional chemical synthesis, which can involve complicated procedures and the generation of substantial waste. tandfonline.com

Research FindingDetailsReference
Target Molecule (S)-3-cyclohexene-1-carboxylic acid tandfonline.com
Starting Material Racemic methyl-3-cyclohexene-1-carboxylate tandfonline.com
Method Biocatalytic asymmetric hydrolysis (Kinetic Resolution) tandfonline.com
Enzyme Engineered E. coli esterase BioH (Mutant Mu3: L24A/W81A/L209A) tandfonline.com
Result Enantiomeric excess (ee) for the (S)-acid improved from 32.3% (wild type) to 70.9% (mutant). tandfonline.com

Scope and Research Directions in the Field of Cyclohexene-Based Chiral Molecules

The field of cyclohexene-based chiral molecules continues to be an active and evolving area of research, driven by the constant demand for new and efficient methods to synthesize complex, biologically active compounds. technologynetworks.com Current and future research directions are focused on several key areas.

A primary objective is the development of novel asymmetric catalytic systems. While the Diels-Alder reaction is well-established, research continues to explore new chiral catalysts, including more efficient Lewis acids and bifunctional organocatalysts, to achieve higher yields, diastereoselectivity, and enantioselectivity under milder conditions. rsc.orgsemanticscholar.orgmdpi.com This includes the application of chiral phosphoric acids and diamine-based thiourea (B124793) organocatalysts in asymmetric Michael additions and other cycloadditions to form chiral cyclohexene structures. mdpi.comnih.govresearchgate.net

Another significant research direction is the expansion of the substrate scope and the development of tandem or domino reactions. researchgate.net These reactions allow for the construction of highly functionalized cyclohexenes in a single pot by combining multiple transformations, which increases efficiency and reduces waste. researchgate.net For example, a domino reaction involving a Michael addition followed by a cyclization can generate complex chiral cyclohexane derivatives with multiple stereocenters in one sequence. researchgate.net

Furthermore, there is a growing interest in applying these chiral cyclohexene building blocks to the total synthesis of novel natural products and pharmaceuticals. rsc.orgontosight.ai The inherent chirality and functionality of molecules like this compound make them ideal starting points for divergent syntheses, enabling the creation of libraries of complex molecules for biological screening and drug discovery. rsc.org The exploration of chemo- and regioselective transformations of the cyclohexene core remains a fundamental pursuit to unlock new synthetic pathways. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B3278570 Methyl (R)-cyclohex-3-ene-1-carboxylate CAS No. 68000-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R)-cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUNVLFESXFVFH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantioenriched Methyl R Cyclohex 3 Ene 1 Carboxylate

Enantioselective Synthesis Pathways from Achiral Precursors

The creation of the specific stereochemistry of Methyl (R)-cyclohex-3-ene-1-carboxylate from non-chiral starting materials represents a significant challenge in synthetic chemistry. This section details the primary strategies employed to achieve this, including asymmetric catalysis, organocatalysis, and biocatalytic transformations.

Asymmetric Catalysis in C-C Bond Formation Leading to Chiral Cyclohexene (B86901) Ring Systems

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, stands as a cornerstone for the synthesis of cyclohexene derivatives. When 1,3-butadiene (B125203) reacts with methyl acrylate (B77674), it directly forms the racemic core of the target molecule. The key to an enantioselective synthesis lies in the use of chiral catalysts that can influence the stereochemical outcome of this C-C bond-forming cycloaddition.

Chiral Lewis acids have been extensively investigated for their ability to catalyze enantioselective Diels-Alder reactions. These catalysts coordinate to the dienophile, in this case, methyl acrylate, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene. This controlled approach favors the formation of one enantiomer over the other. While the BF3-catalyzed Diels-Alder reaction between butadiene and methyl acrylate has been studied, the development of effective chiral Lewis acid systems for this specific transformation to produce this compound with high enantioselectivity remains an active area of research. scielo.brmdpi.com The success of such catalytic systems hinges on the design of the chiral ligand, which dictates the steric and electronic environment around the metal center. scielo.br

Organocatalytic Approaches for Stereocontrol

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. Chiral secondary amines, such as those derived from proline, can catalyze Diels-Alder reactions through the formation of a chiral iminium ion intermediate with the α,β-unsaturated dienophile. This activation strategy has been successfully applied to a variety of Diels-Alder reactions, affording products with high enantioselectivity. princeton.eduresearchgate.net

The application of this methodology to the synthesis of this compound would involve the reaction of 1,3-butadiene with methyl acrylate in the presence of a suitable chiral amine catalyst. The catalyst would reversibly form an iminium ion with methyl acrylate, which would then undergo a stereocontrolled [4+2] cycloaddition with butadiene. While the general principle of organocatalytic Diels-Alder reactions is well-established, specific and highly efficient protocols for the synthesis of enantioenriched this compound are still under development. princeton.eduresearchgate.netresearchgate.net

Biocatalytic Transformations for Enantioselective Production

Biocatalysis offers a highly efficient and environmentally benign approach for the production of enantiomerically pure compounds. In the case of this compound, the primary biocatalytic strategy employed is the kinetic resolution of the corresponding racemic ester. This method utilizes enzymes, typically hydrolases such as lipases and esterases, that selectively catalyze the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enriched.

Several studies have demonstrated the successful kinetic resolution of racemic methyl (±)-3-cyclohexene-1-carboxylate. For instance, hydrolase-type enzymes including pig liver esterase (PLE), horse liver esterase (HLE), and porcine pancreatic lipase (B570770) (PPL) have been shown to hydrolyze the (S)-enantiomer, allowing for the isolation of the desired (R)-ester with high enantiomeric excess (ee). researchgate.net

More recently, protein engineering has been employed to enhance the enantioselectivity of enzymes for this transformation. The E. coli esterase BioH was engineered through rational design, resulting in a mutant with significantly improved S-selectivity for the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate. tandfonline.com Another approach involved the identification of a novel bacterial carboxylesterase, AcEst1, from Acinetobacter sp. JNU9335, which demonstrated high efficiency in the kinetic resolution of the racemic ester. researchgate.netjiangnan.edu.cn A hydrolase-producing strain, JNU9335, was also identified and showed high enantioselectivity for this resolution. jiangnan.edu.cn

Interactive Data Table: Biocatalytic Kinetic Resolution of Methyl (±)-3-cyclohexene-1-carboxylate

Enzyme/BiocatalystSubstrate ConcentrationEnantiomeric Excess (ee) of (R)-esterConversion (%)Reference
Pig Liver Esterase (PLE)Not specified>99%~50% researchgate.net
Horse Liver Esterase (HLE)Not specified89%~50% researchgate.net
Porcine Pancreatic Lipase (PPL)Not specifiedNot specifiedNot specified researchgate.net
Engineered E. coli BioH (Mutant Mu3)40 mMNot directly reported for (R)-ester, but (S)-acid produced with 70.9% ee~50% tandfonline.com
Acinetobacter sp. JNU93351.0 M99.6%>60% (for (S)-acid formation) jiangnan.edu.cn
Carboxylesterase AcEst12.0 M>99%~50% researchgate.net

Diastereoselective Synthesis from Chiral Pool Substrates

An alternative and powerful strategy for the synthesis of enantioenriched molecules involves the use of starting materials that are already chiral and readily available from natural sources, a concept known as the "chiral pool." This approach leverages the inherent stereochemistry of the starting material to direct the formation of new stereocenters in a predictable manner.

Utilization of Naturally Occurring Chiral Starting Materials

Carbohydrates are abundant and highly functionalized chiral molecules that serve as excellent starting points for the synthesis of complex chiral targets. For instance, D-glucose has been utilized as a chiral precursor for the synthesis of a chiral cyclohexane (B81311) ring, a key structural motif in the target molecule. rsc.org The synthesis of a chiral hexane-1,6-dinitrile has also been achieved from D-glucose. researchgate.net These examples demonstrate the potential of carbohydrates to be transformed into chiral carbocyclic structures, which could then be further elaborated to yield this compound. The specific synthetic routes from these chiral pool sources to the target compound, however, require careful planning and execution of stereocontrolled reactions.

Diastereoselective Reactions Governing Stereochemistry at the Carboxylic Acid Carbon

When a synthesis begins with a chiral substrate, the focus shifts from creating the initial chirality to controlling the stereochemistry of newly formed stereocenters relative to the existing ones. This is known as diastereoselective synthesis. In the context of this compound, a key step is the diastereoselective formation of the stereocenter at the C1 position, which bears the carboxylic acid group.

One effective method to achieve this is through conjugate addition reactions to chiral Michael acceptors. beilstein-journals.orgnih.gov In this approach, a chiral auxiliary is attached to the molecule, creating a chiral environment that directs the addition of a nucleophile to a specific face of the double bond, thereby establishing the desired stereochemistry. The chiral auxiliary can then be removed in a subsequent step.

Another powerful strategy is the use of chiral auxiliaries in Diels-Alder reactions. researchgate.netnih.govrsc.org By attaching a chiral auxiliary to the dienophile (an achiral acrylate derivative), the cycloaddition with a diene proceeds with high diastereoselectivity. The chiral auxiliary effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered side. This results in the formation of a cyclohexene ring with a specific relative stereochemistry, which can then be converted to the desired enantiomer of the target molecule after removal of the auxiliary. These methods offer a high degree of control over the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov

Novel Synthetic Strategies and Process Intensification

Flow Chemistry Applications in Stereoselective Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. nih.gov The application of flow chemistry to the stereoselective synthesis of chiral molecules, including intermediates like this compound, is a rapidly growing area of research. rsc.org

The inherent scalability of continuous flow reactions without the need for extensive re-optimization makes this technology particularly attractive for industrial applications. nih.gov For the synthesis of chiral cyclohexene derivatives, flow processes can facilitate reactions that are difficult to control in batch, such as highly exothermic or rapid transformations. The use of packed-bed reactors with immobilized catalysts is a key strategy in flow synthesis, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling, which is both economically and environmentally beneficial. acs.org

Green Chemistry Principles in the Synthesis of Chiral Cyclohexenes

The synthesis of enantioenriched compounds is increasingly being evaluated through the lens of green chemistry principles, which aim to minimize the environmental impact of chemical processes. researchgate.net The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes. researchgate.net When applied to the synthesis of chiral cyclohexenes like this compound, these principles can guide the development of more environmentally benign processes.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. mdpi.com The Diels-Alder reaction, a common method for synthesizing the cyclohexene core, is an excellent example of an atom-economical reaction as all the atoms of the reactants are incorporated into the product. rsc.org Another important metric is the E-factor (Environmental Factor) , which quantifies the amount of waste generated per unit of product. tudelft.nl By choosing catalysts over stoichiometric reagents and minimizing the use of auxiliary substances like solvents, the E-factor can be significantly reduced. tudelft.nl

In the context of synthesizing this compound, applying green chemistry principles would involve:

Catalysis: Utilizing catalytic rather than stoichiometric reagents for asymmetric induction to reduce waste.

Solvent Selection: Choosing greener solvents or, where possible, conducting reactions in solvent-free conditions. mdpi.com

Energy Efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure to reduce energy consumption. researchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis. For example, sugar-derived carboxylic acids can be used to produce cyclohexene frameworks. rsc.org

By integrating these principles, the synthesis of chiral cyclohexenes can be made more sustainable, reducing both its environmental footprint and production costs.

Chemo-Enzymatic Hybrid Methodologies

Chemo-enzymatic approaches combine the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. nih.gov For the synthesis of enantioenriched this compound, chemo-enzymatic methods, particularly enzymatic kinetic resolution, have proven to be highly effective. tandfonline.comresearchgate.net

Enzymatic kinetic resolution is a process where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. In the case of racemic methyl cyclohex-3-ene-1-carboxylate, hydrolases such as lipases and esterases are commonly used to selectively hydrolyze the (S)-enantiomer to the corresponding (S)-3-cyclohexene-1-carboxylic acid. tandfonline.comnih.gov This leaves the desired (R)-enantiomer of the methyl ester unreacted and in high enantiomeric excess. tandfonline.com This (S)-carboxylic acid is a valuable chiral precursor for the anticoagulant drug Edoxaban. tandfonline.comnih.gov

Several microorganisms and their isolated enzymes have been investigated for this resolution. For example, a hydrolase-producing strain of Acinetobacter sp. (JNU9335) has been identified that can tolerate high substrate concentrations and produce (S)-methyl-cyclohex-3-ene-1-carboxylate with an enantiomeric excess of 99.6%. jiangnan.edu.cn Similarly, the esterase BioH from E. coli has been engineered through rational design to improve its S-selectivity in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate. tandfonline.comnih.gov The mutant enzyme Mu3 (L24A/W81A/L209A) showed a significant increase in enantiomeric excess from 32.3% (wild type) to 70.9%. tandfonline.comnih.gov

The use of whole-cell biocatalysts is another promising strategy, as it eliminates the need for costly enzyme purification and cofactor regeneration. nih.gov These whole-cell systems can be effectively used in the resolution of racemic compounds. nih.gov

Below is a table summarizing the research findings on the chemo-enzymatic resolution of racemic methyl cyclohex-3-ene-1-carboxylate:

Enzyme/BiocatalystMethodProductEnantiomeric Excess (ee)Key Findings
Acinetobacter sp. JNU9335Whole-cell resolution(S)-methyl-cyclohex-3-ene-1-carboxylate99.6%High substrate tolerance (up to 1.0 M) and high enantioselectivity. jiangnan.edu.cn
E. coli esterase BioH (Wild Type)Enzymatic hydrolysis(S)-3-cyclohexene-1-carboxylic acid32.3%Low S-selectivity in hydrolyzing the racemic ester. tandfonline.comnih.gov
E. coli esterase BioH (Mutant Mu3)Enzymatic hydrolysis(S)-3-cyclohexene-1-carboxylic acid70.9%Improved S-selectivity through rational design and protein engineering. tandfonline.comnih.gov
Bacterial carboxylesterase (CarEst3)Enzymatic hydrolysis(S)-methyl-cyclohex-3-ene-1-carboxylate>99%High substrate tolerance and stable catalytic performance. researchgate.netacs.org

These chemo-enzymatic methodologies offer a green and efficient alternative to traditional chemical synthesis for producing enantioenriched this compound and its corresponding (S)-carboxylic acid. tandfonline.com

Chemical Reactivity and Mechanistic Investigations of Methyl R Cyclohex 3 Ene 1 Carboxylate and Its Derivatives

Stereoselective Reactions at the Cyclohexene (B86901) Double Bond

The cyclohexene ring in Methyl (R)-cyclohex-3-ene-1-carboxylate contains a double bond that is a key site for stereoselective transformations. The presence of a stereogenic center at the C1 position, adjacent to the ester functionality, can influence the facial selectivity of reactions at the C3-C4 double bond, leading to the formation of diastereomeric products.

Electrophilic additions to the double bond of this compound can proceed with high stereochemical control, yielding functionalized cyclohexane (B81311) derivatives. The stereochemical outcome is dictated by the mechanism of the addition (syn or anti) and the steric influence of the pre-existing substituent at the C1 position.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction involves the syn-addition of an oxygen atom to the double bond. The attack of the peroxy acid is expected to occur preferentially from the less sterically hindered face of the cyclohexene ring, which is typically the face anti to the ester group.

Dihydroxylation: The double bond can be converted to a vicinal diol through two primary stereochemical pathways:

Anti-dihydroxylation: This is achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water occurs from the opposite face of the epoxide ring, resulting in a trans-diol.

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO) or with cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions proceed via a concerted mechanism to deliver two hydroxyl groups to the same face of the double bond, yielding a cis-diol.

The following table summarizes common electrophilic additions to the cyclohexene double bond and their expected stereochemical outcomes.

Reaction TypeReagentsMechanismStereochemical OutcomeProduct
Epoxidationm-CPBASyn-additionA single epoxide diastereomer is favored.Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Syn-dihydroxylation1. OsO₄ (cat.), NMO 2. Na₂SO₃/H₂OSyn-additionForms a cis-diol.cis-Methyl 3,4-dihydroxycyclohexane-1-carboxylate
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺Anti-additionForms a trans-diol.trans-Methyl 3,4-dihydroxycyclohexane-1-carboxylate

This compound is itself a product of the classic Diels-Alder reaction, a [4+2] cycloaddition between 1,3-butadiene (B125203) (the diene) and methyl acrylate (B77674) (the dienophile). wikipedia.orgfishersci.canist.gov This reaction is highly efficient for forming six-membered rings. wikipedia.org

The double bond within the this compound molecule can potentially act as a dienophile in subsequent cycloaddition reactions. However, for a normal-demand Diels-Alder reaction, the dienophile is typically rendered more reactive by the presence of an electron-withdrawing group directly conjugated to the alkene. wikipedia.orglibretexts.org In this molecule, the ester group is not conjugated with the C3-C4 double bond, making it a relatively unreactive dienophile for typical thermal cycloadditions.

Reactivity could be enhanced in inverse-electron-demand Diels-Alder reactions, where the dienophile is electron-rich, but this is not the case here. wikipedia.org More feasible are intramolecular cycloaddition reactions. If the ester functionality were modified to include a tethered diene, an intramolecular Diels-Alder (IMDA) reaction could be induced, often by thermal means, to create complex bicyclic or polycyclic systems. researchgate.net The diastereoselectivity of such an IMDA reaction would be governed by the stereochemistry of the transition state, with a preference for the endo transition state, which maximizes secondary orbital interactions. libretexts.org

Transformations Involving the Ester Functionality

The methyl ester group is a versatile functional handle that allows for a variety of transformations, including hydrolysis, transesterification, reduction, and conversion to other carboxylic acid derivatives.

The ester can be hydrolyzed to the corresponding (R)-cyclohex-3-ene-1-carboxylic acid under both chemical and enzymatic conditions.

Chemical Hydrolysis: Standard laboratory procedures involve saponification with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous/alcoholic solvent, followed by an acidic workup to protonate the resulting carboxylate salt. Alternatively, acid-catalyzed hydrolysis using a strong acid like H₂SO₄ in excess water can also be employed, although this reaction is an equilibrium process.

Enzymatic Hydrolysis: Biocatalysis offers a mild and highly selective method for ester hydrolysis. Enzymes, particularly lipases and esterases, can be used to perform kinetic resolutions on racemic mixtures of methyl cyclohex-3-ene-1-carboxylate. In such a process, the enzyme selectively hydrolyzes one enantiomer faster than the other. For instance, research on the E. coli esterase BioH demonstrated its ability to hydrolyze the (S)-enantiomer preferentially from a racemic mixture. tandfonline.com Through rational design and site-directed mutagenesis, a mutant enzyme, Mu3 (L24A/W81A/L209A), was developed with significantly improved S-selectivity, increasing the enantiomeric excess (ee) of the product from 32.3% to 70.9%. tandfonline.com This selective hydrolysis yields the (S)-carboxylic acid and leaves behind the unreacted (R)-ester in high enantiomeric purity. tandfonline.com

The table below presents data from the enzymatic resolution study of racemic methyl-3-cyclohexene-1-carboxylate using the wild type and a mutant BioH enzyme. tandfonline.com

EnzymeEnantiomeric Excess (ee) of ProductReaction Time (min)Conversion Rate (%)
Wild Type BioH32.3%15~10%
Mutant Mu370.9%1521%
Mutant Mu3-120Equilibrium Reached

Transesterification, the conversion of one ester to another, can also be achieved by reacting this compound with a different alcohol under acidic or basic catalysis.

The ester functionality can be readily converted into other functional groups, most notably alcohols and amides.

Reduction to an Alcohol: The ester group is resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). However, it can be effectively reduced to the primary alcohol, (R)-(cyclohex-3-en-1-yl)methanol, using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an aprotic solvent like diethyl ether or THF, followed by an aqueous workup. masterorganicchemistry.comdavuniversity.org The mechanism involves two additions of a hydride ion. The first results in a nucleophilic acyl substitution where a methoxide (B1231860) ion is eliminated to form an intermediate aldehyde, which is then immediately reduced in a second step to the primary alcohol. masterorganicchemistry.com

Derivatization to an Amide: Amides can be synthesized from the ester by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction, known as aminolysis, is generally slow and often requires high temperatures to proceed. youtube.comyoutube.com A more common route involves first hydrolyzing the ester to the carboxylic acid, which is then activated (e.g., as an acid chloride) before being treated with an amine to form the amide. youtube.com

Other Derivatizations: The parent carboxylic acid, obtained from hydrolysis, can undergo further reactions. For example, the Curtius rearrangement of the corresponding acyl azide (B81097) (derived from the acid) can be used to synthesize N-(1-cyclohex-3-enyl)carbamates, which are precursors to cyclohexenyl amines. researchgate.net

Reactions at the Stereogenic Center and Adjacent Positions

The carbon atom at the C1 position is a stereogenic center and is also the α-carbon to the ester's carbonyl group. The proton attached to this carbon is consequently acidic (pKa ≈ 25 in esters) and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate ion. masterorganicchemistry.com

The formation of the enolate results in a loss of stereochemistry at the C1 center, as the carbon becomes sp²-hybridized and planar. masterorganicchemistry.com This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.org Reaction at the carbon is typically favored. libretexts.org

Subsequent reaction of this planar enolate with an electrophile (e.g., an alkyl halide in an α-alkylation reaction) would generate a new C-C bond. ucsb.edu The stereochemical outcome of such a reaction is dependent on the direction of approach of the electrophile. Typically, the electrophile will approach from the less sterically hindered face of the enolate. However, if the enolate is allowed to exist under equilibrating conditions before the addition of an electrophile, epimerization can occur, leading to a loss of enantiomeric purity. This reactivity makes the stereogenic center a site for potential derivatization but also introduces the risk of racemization if conditions are not carefully controlled.

Retention and Inversion of Configuration During Transformations

The stereochemical integrity of the chiral center at the C1 position is a critical aspect of the chemical transformations involving this compound. The outcome of a reaction, in terms of retention or inversion of configuration, is fundamentally dictated by the reaction mechanism and which bonds to the stereocenter are broken.

For most reactions involving the carboxylate group, such as hydrolysis, transesterification, or amidation, the reaction occurs at the carbonyl carbon, and the C1-C(O) bond remains intact. In these cases, the configuration of the C1 stereocenter is fully retained. For instance, the conversion of the methyl ester to another ester or an amide under standard conditions does not affect the (R) configuration.

Conversely, achieving an inversion of configuration at the C1 center would require a reaction sequence that involves breaking the C1-C(O) bond and forming a new bond with the incoming nucleophile from the opposite face, characteristic of an S_N2 reaction. Directly substituting the carboxylate group is not feasible. However, it could be achieved through a multi-step sequence. For example, reduction of the ester to the corresponding alcohol, conversion of the alcohol to a good leaving group (like a tosylate or mesylate), and subsequent displacement with a nucleophile would proceed with inversion of configuration at C1.

While specific studies detailing the inversion at C1 of this compound are not prevalent, the principles are well-established in stereochemistry. For example, the Mitsunobu reaction is a well-known method for achieving formal substitution of an alcohol with inversion of configuration. researchgate.net Applying this type of transformation to a derivative of the title compound would be a predictable strategy for inverting the C1 stereocenter.

Remote Stereocontrol in Multi-step Syntheses

The chiral center in this compound can exert stereochemical influence on reactions occurring at remote positions within the molecule, a phenomenon known as remote stereocontrol. The (R)-configured ester group at C1 can direct the approach of reagents to the C3-C4 double bond, leading to diastereoselective transformations.

The ester moiety, due to its steric bulk, can shield one face of the cyclohexene ring, making the opposite face more accessible to incoming reagents. This facial selectivity is crucial in reactions such as epoxidation, dihydroxylation, and hydrogenation. For example, in the epoxidation of the cyclohexene core, the oxidizing agent would preferentially attack from the face anti to the ester group, leading to the formation of one diastereomer of the epoxide in excess.

Detailed studies on closely related 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide systems demonstrate this principle effectively. acs.org In these derivatives, the stereochemical outcome of epoxidation was found to be highly dependent on the presence of neighboring functional groups that can direct the reagent. When a free hydroxyl group was present, it directed the epoxidizing agent to the syn-face, likely through hydrogen bonding. Conversely, when the hydroxyl group was protected, the reagent was directed to the anti-face, resulting in the opposite diastereomer. acs.org This highlights how intramolecular interactions and steric effects, governed by the existing stereochemistry, can achieve remote stereocontrol.

This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis, allowing the (R)-configuration of the starting material to be relayed to new stereocenters created in subsequent steps, thus building molecular complexity in a controlled manner.

Oxidative and Reductive Manipulations of the Cyclohexene Core

The cyclohexene double bond in this compound and its derivatives is a key site for a variety of oxidative and reductive transformations, enabling access to a wide range of functionalized cyclohexane scaffolds.

Oxidative Manipulations:

The double bond can undergo several oxidative reactions, including epoxidation and halogenation. Studies on analogous cyclohex-3-ene-1-carboxamide (B1296590) derivatives have shown that these reactions can be accompanied by interesting rearrangements.

Epoxidation: Treatment of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of an epoxide. The stereoselectivity of this reaction can be influenced by neighboring groups. acs.org Subsequently, the epoxide can undergo intramolecular ring-opening by the amide functionality, leading to the formation of bicyclic lactones. acs.orgresearchgate.net

Bromination: The reaction with bromine (Br₂) in an appropriate solvent leads to the formation of a dibromo-adduct. However, in the presence of nucleophilic neighboring groups (like a hydroxymethyl and an amide group), the reaction can proceed via a bromonium ion intermediate which is then captured intramolecularly, triggering a rearrangement to form complex bicyclic lactone structures. acs.orgresearchgate.net

The following table summarizes the oxidative transformations observed for a derivative of the title compound.

Starting MaterialReagentProduct TypeReference
6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamideBr₂Rearranged Bicyclic Lactone acs.org
6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamidem-CPBARearranged Bicyclic Lactone (syn-isomer) acs.org
6-(((tert-Butyldimethylsilyl)oxy)methyl)-N-methylcyclohex-3-ene-1-carboxamidem-CPBARearranged Bicyclic Lactone (anti-isomer) acs.org

Reductive Manipulations:

The most common reductive manipulation is the hydrogenation of the C=C double bond to yield the corresponding saturated cyclohexane derivative.

Catalytic Hydrogenation: The double bond can be reduced using catalytic hydrogenation, for example, with H₂ gas over a palladium or platinum catalyst. This transformation typically proceeds without affecting the ester functionality or the configuration at the C1 stereocenter. acs.org The stereochemistry of the hydrogen addition is usually syn, with the hydrogen atoms adding from the less sterically hindered face of the molecule. Catalytic deuteration of similar systems has been shown to proceed with high stereoselectivity. lookchem.com This reduction yields Methyl (R)-cyclohexanecarboxylate, a saturated derivative that preserves the original chirality.

Rearrangement Reactions and Fragmentation Pathways

Rearrangement Reactions

Derivatives of this compound can undergo various rearrangement reactions, often triggered by other transformations or by converting the carboxylate into a different functional group.

Curtius Rearrangement: The parent carboxylic acid, (R)-cyclohex-3-ene-1-carboxylic acid, can be converted to its corresponding acyl azide. Upon heating, this intermediate undergoes a Curtius rearrangement, losing N₂ gas to form an isocyanate. researchgate.netrsc.org This is a concerted process where the alkyl group migrates to the nitrogen as the nitrogen molecule departs. wikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with an alcohol like tert-butanol (B103910) yields a Boc-protected amine, while reaction with water leads to the corresponding primary amine (after decarboxylation of the initial carbamic acid). researchgate.netnih.gov This rearrangement provides a pathway to convert the C1 carboxylate group into an amino group with retention of configuration. chemistrysteps.com

Rearrangements Following Oxidation: As mentioned in Section 3.4, oxidative functionalization of the double bond in related carboxamide derivatives can trigger significant skeletal rearrangements. The formation of bromonium or epoxide intermediates in the presence of internal nucleophiles (amide and hydroxyl groups) initiates cascades that result in the formation of complex bicyclic lactone systems. acs.orgresearchgate.net

Sigmatropic Rearrangements: The cyclohexene framework is amenable to sigmatropic rearrangements. For instance, related systems can be synthesized via an oxy-Cope type researchgate.netresearchgate.net-sigmatropic rearrangement, which is known to be highly stereospecific and is a key step in the formation of certain substituted cyclohexenone acids. acs.org

Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) mass spectrometry provides valuable structural information. The mass spectrum is characterized by several key fragmentation pathways. nist.gov

Molecular Ion: The molecular ion (M⁺˙) peak is observed at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular weight of the compound (C₈H₁₂O₂).

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclohexene derivatives is the retro-Diels-Alder reaction. The cyclohexene ring cleaves into a diene and a dienophile. For the title compound, this would result in the formation of 1,3-butadiene (m/z 54) and methyl acrylate (m/z 86). Both of these fragment ions are typically observed in the mass spectrum.

Loss of Functional Groups: Like other methyl esters, fragmentation involving the ester group is common.

Loss of a methoxy (B1213986) radical (·OCH₃): This leads to the formation of an acylium ion at m/z 109.

Loss of the carbomethoxy group (·COOCH₃): This results in a cyclohexenyl cation at m/z 81.

Base Peak: The base peak (the most intense peak) in the spectrum is observed at m/z 80. This corresponds to the loss of a neutral molecule of 60 u (C₂H₄O₂), likely methyl formate, via a rearrangement process, or potentially the loss of ethylene (B1197577) from an m/z 108 intermediate. The fragment at m/z 79, corresponding to the loss of a carbomethoxy radical and a hydrogen atom, is also prominent.

The major fragmentation peaks and their proposed assignments are summarized in the table below.

m/zProposed Fragment Ion/Neutral Loss
140[M]⁺˙ (Molecular Ion)
109[M - ·OCH₃]⁺
86[Methyl acrylate]⁺˙ (from Retro-Diels-Alder)
81[M - ·COOCH₃]⁺
80Base Peak ; [M - C₂H₄O₂]⁺˙ or other complex rearrangement
79[C₆H₇]⁺
54[1,3-Butadiene]⁺˙ (from Retro-Diels-Alder)

Applications of Methyl R Cyclohex 3 Ene 1 Carboxylate in Advanced Synthetic Routes

As a Chiral Building Block for Complex Natural Product Synthesis

The enantiomerically pure cyclohexene (B86901) framework of Methyl (R)-cyclohex-3-ene-1-carboxylate makes it a strategic starting point for constructing the core structures of various complex natural products.

Precursor Role in Terpene and Alkaloid Frameworks

While direct, step-by-step total syntheses of specific terpenes and alkaloids starting from this compound are not extensively detailed in prominent literature, the structural motif it possesses is fundamental to these classes of natural products. The chiral cyclohexene core is a common feature in numerous terpene and alkaloid skeletons. As a readily available chiral building block, it offers a valuable synthon for synthetic strategies targeting these complex molecules. guidechem.comd-nb.info Its functional groups—an ester and an alkene—provide versatile handles for a wide range of chemical transformations necessary to elaborate the intricate polycyclic systems typical of many terpenes and alkaloids.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The most well-documented application of this compound is in the pharmaceutical industry, where it serves as a crucial chiral precursor. mdpi.com Its primary role is in the synthesis of (S)-3-cyclohexene-1-carboxylic acid, a key building block for the anticoagulant drug Edoxaban. d-nb.info The synthesis of this precursor often involves the enantioselective hydrolysis of the racemic methyl ester, where enzymes are used to selectively hydrolyze the (S)-enantiomer, allowing for the separation of the desired chiral acid or the remaining (R)-ester.

Several biocatalytic methods have been developed to achieve this separation with high efficiency. Carboxylesterases, in particular, have been identified and engineered to perform this kinetic resolution on a large scale. d-nb.info

Biocatalyst / MethodSubstrateProductKey FindingsReference
Carboxylesterase AcEst1 from Acinetobacter sp. JNU9335Racemic methyl cyclohex-3-ene-1-carboxylate(S)-cyclohex-3-ene-1-carboxylic acidDemonstrated high efficiency and enantioselectivity in resolving the nearly symmetric substrate. d-nb.info
Engineered E. coli esterase BioH (Mutant Mu3)Racemic methyl-3-cyclohexene-1-carboxylate(S)-3-cyclohexene-1-carboxylic acidRational design improved S-enantioselectivity, increasing enantiomeric excess from 32.3% to 70.9%.
Table 1: Biocatalytic Resolution for Pharmaceutical Precursor Synthesis

Furthermore, the racemic form of the parent compound is a precursor for the antitumor drug Sarkomycin. This synthesis involves a chemical transformation sequence that begins with the oxidative ring-opening of the cyclohexene ring, followed by a Dieckmann condensation to form a cyclopentanone (B42830) derivative, which is a crucial intermediate for Sarkomycin.

In the agrochemical sector, derivatives of cyclohexene carboxylic acid are recognized as important intermediates for the synthesis of new biologically active compounds. guidechem.commdpi.comcymitquimica.com The versatile cyclohexene scaffold allows for the creation of diverse molecular architectures evaluated for various agrochemical applications. mdpi.com

Development of Chiral Auxiliaries and Ligands

The inherent chirality of this compound and its corresponding carboxylic acid makes it a candidate for development into tools for asymmetric synthesis, such as chiral auxiliaries and ligands for metal-catalyzed reactions.

Integration into Chiral Catalyst Design

Chiral carboxylic acids are a well-established class of ligands in asymmetric catalysis. They can coordinate with transition metals to create a chiral environment that influences the stereochemical outcome of a reaction. While specific, widely-adopted chiral catalysts derived directly from (R)-cyclohex-3-ene-1-carboxylic acid are not extensively reported in major literature, its structure fits the profile of a precursor for such ligands. The carboxylic acid group can serve as an anchoring point to a metal center, while the rigid, stereodefined cyclohexene backbone projects a specific chiral influence into the catalytic pocket.

Utility in Asymmetric Inductions

The utility of a chiral molecule in asymmetric induction is its ability to control the formation of new stereocenters in a separate substrate. A chiral auxiliary derived from (R)-cyclohex-3-ene-1-carboxylic acid could be temporarily attached to a prochiral substrate. The steric and electronic properties of the cyclohexene moiety would then direct the approach of a reagent from a specific face, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary would be cleaved and could potentially be recovered. Similarly, as a ligand on a metal catalyst, it would modulate the catalyst's coordination sphere to achieve the same enantio-differentiating effect on a substrate.

Precursor for Advanced Materials and Functional Molecules

The functional groups of this compound provide pathways for its incorporation into polymers and other advanced materials.

The alkene group within the cyclohexene ring is capable of undergoing polymerization. Specifically, it can be a monomer in Ring-Opening Metathesis Polymerization (ROMP), a powerful method for creating polymers with controlled structures. ualberta.ca Research in polymer science has explored the use of related cyclohexene derivatives in polymerization reactions. For instance, the Diels-Alder reaction between butadiene and methyl acrylate (B77674), which produces methyl cyclohex-3-ene-1-carboxylate, can compete with the copolymerization of these monomers, highlighting the molecule's relevance in polymer synthesis pathways. researchgate.net

Furthermore, the ester functionality can be modified post-polymerization, or the molecule can be used as a chain transfer agent or additive to influence the properties of a final polymer product. Its defined stereochemistry offers the potential for creating chiral polymers with unique optical or recognition properties. The general utility of the compound as an organic building block extends to the synthesis of various functional materials and other fine chemicals. ambeed.com

Chiral Monomers for Stereoregular Polymer Synthesis

The synthesis of polymers with controlled stereochemistry, known as stereoregular polymers, is of significant interest due to the profound impact of tacticity on the material's physical and mechanical properties. While direct polymerization of this compound is not extensively documented in readily available literature, its structure suggests potential pathways to stereoregular polymers through various polymerization techniques.

One plausible approach involves the use of chiral cyclohexene derivatives in coordination polymerization. For instance, the synthesis of stereoregular poly(cyclohexenylene carbonate) has been successfully achieved through the alternating copolymerization of cyclohexene oxide and carbon dioxide using a chiral binuclear cobalt complex as a catalyst. researchgate.netmdpi.com This demonstrates the principle that a chiral monomer derived from a cyclohexene core can effectively transfer its stereochemical information during polymerization to yield a stereoregular polymer. In a similar vein, this compound could potentially be transformed into a suitable monomer for such catalytic systems.

Another avenue for creating stereoregular polymers is through ring-opening metathesis polymerization (ROMP). However, ROMP is typically driven by the release of ring strain, and cyclohexene possesses relatively low ring strain, making it a less reactive monomer for this type of polymerization. Despite this, advancements in catalyst design continue to expand the scope of ROMP, and with a suitable catalyst, the stereoselective polymerization of functionalized cyclohexenes might be achievable.

The properties of the resulting stereoregular polymers would be highly dependent on the chosen polymerization method and the resulting polymer architecture. For instance, a polymer with a backbone derived from the cyclohexene ring would be expected to exhibit good thermal stability and mechanical strength, analogous to other polymers containing alicyclic units. The presence of the chiral ester side group would not only influence the polymer's solubility and processing characteristics but could also impart unique optical properties.

Table 1: Potential Polymerization Strategies and Expected Polymer Properties

Polymerization MethodMonomer Precursor from this compoundPotential CatalystExpected Polymer TacticityPotential Polymer Properties
Coordination PolymerizationEpoxidized this compoundChiral Salen-metal complexesIsotactic or SyndiotacticHigh thermal stability, mechanical robustness, potential for biodegradability.
Radical PolymerizationThis compoundAIBN, Benzoyl peroxideAtactic (generally), potential for some stereocontrol with chiral initiatorsAmorphous, good solubility in organic solvents.
Cationic PolymerizationThis compoundLewis Acids (e.g., BF₃·OEt₂)Atactic (generally)Variable molecular weights, potential for side reactions.

It is important to note that detailed research findings on the direct polymerization of this compound are scarce. The above table represents potential synthetic routes based on established polymerization principles for structurally related monomers.

Components in Liquid Crystalline and Supramolecular Structures

The chirality and rigid cyclohexene core of this compound make it an intriguing candidate for incorporation into liquid crystalline and supramolecular assemblies. The induction of chirality is a key principle in the formation of many liquid crystal phases, and chiral dopants are often used to induce helical superstructures in achiral host materials. researchgate.netrsc.org

While there are no specific reports on the use of this compound as a liquid crystal component, its structural motifs are found in known liquid crystalline materials. For example, liquid crystals containing cyclohexane (B81311) rings are well-established, and the introduction of a chiral center can lead to the formation of cholesteric or chiral smectic phases. researchgate.net The ester linkage in this compound provides a convenient point for chemical modification, allowing for the attachment of mesogenic (liquid crystal-forming) units. A synthetic strategy could involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by esterification with a mesogenic phenol (B47542) derivative.

In the realm of supramolecular chemistry, the self-assembly of chiral molecules can lead to the formation of complex and functional architectures. nih.gov The non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that govern this self-assembly are sensitive to the shape and chirality of the constituent molecules. This compound, or its derivatives, could be designed to participate in such self-assembly processes. For example, conversion of the ester to an amide could introduce a hydrogen-bonding motif, which, in concert with the chiral cyclohexene scaffold, could direct the formation of helical or other chiral supramolecular structures.

Table 2: Potential Roles in Liquid Crystalline and Supramolecular Systems

Application AreaPotential Derivative of this compoundKey Structural Features for ApplicationExpected Outcome
Liquid Crystals Ester or amide derivatives with mesogenic units (e.g., biphenyls)Chiral center, rigid core, anisotropic shapeInduction of cholesteric or chiral smectic phases.
Supramolecular Gels Amide or urea (B33335) derivativesChiral scaffold, hydrogen bonding motifsFormation of chiral, self-assembled fibrillar networks.
Chiral Recognition Functionalized derivatives for host-guest chemistryPre-organized chiral cavityEnantioselective binding of guest molecules.

The exploration of this compound in these advanced applications remains an area with significant potential for future research. The development of synthetic routes to incorporate this chiral building block into more complex molecular and macromolecular systems could lead to novel materials with tailored optical, electronic, and self-assembly properties.

Theoretical and Computational Studies on Methyl R Cyclohex 3 Ene 1 Carboxylate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties that govern the reactivity of Methyl (R)-cyclohex-3-ene-1-carboxylate.

The reactivity of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals determine how the molecule interacts with other reagents.

In the context of the Diels-Alder reaction, which is the primary route to synthesize the cyclohexene (B86901) ring of this compound (formed from 1,3-butadiene (B125203) and methyl acrylate), FMO theory is particularly insightful. The interaction between the HOMO of the diene (1,3-butadiene) and the LUMO of the dienophile (methyl acrylate) is the key electronic interaction that drives the reaction. A smaller HOMO-LUMO energy gap corresponds to a more facile reaction.

Computational studies on analogous systems, such as methyl 2-methoxycyclohex-3-ene-1-carboxylate, provide benchmark values for the expected HOMO-LUMO gap. DFT calculations can precisely map the electron density of the HOMO and LUMO across the molecule. For a dienophile like methyl acrylate (B77674), the LUMO is typically localized over the carbon-carbon double bond and the carbonyl group, indicating that these are the primary sites for nucleophilic attack by the diene. The electron-withdrawing nature of the methyl carboxylate group lowers the energy of the LUMO, making it more susceptible to reaction with the diene's HOMO.

Representative Frontier Orbital Energies for Reactants in the Diels-Alder Synthesis of Methyl cyclohex-3-ene-1-carboxylate (Calculated using DFT)
MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-Butadiene-6.210.685.53
Methyl Acrylate-7.54-0.75

Note: The values presented are representative and can vary depending on the level of theory and basis set used in the calculation.

The elucidation of reaction mechanisms often involves the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational modeling is a powerful tool for determining the geometry and energy of the TS, providing a deeper understanding of the reaction pathway.

For the Diels-Alder reaction that forms this compound, the transition state is a cyclic arrangement of the diene and dienophile where the new sigma bonds are partially formed. smu.edu The stereochemical outcome of the reaction (i.e., the formation of the (R)-enantiomer in an enantioselective synthesis) is determined by the relative energies of the different transition state structures.

Theoretical studies on the Lewis acid-catalyzed Diels-Alder reaction between butadiene and methyl acrylate have shown that the catalyst lowers the activation energy of the reaction. smu.edumdpi.com The catalyst coordinates to the carbonyl oxygen of the methyl acrylate, which further lowers the energy of the dienophile's LUMO and enhances the electronic interaction with the diene's HOMO. beilstein-journals.org This leads to a more asynchronous transition state, where one of the new carbon-carbon bonds is more fully formed than the other. mdpi.com

Calculated Activation Energies for the Diels-Alder Reaction between 1,3-Butadiene and Methyl Acrylate
Reaction ConditionActivation Energy (kcal/mol)
Uncatalyzed (Gas Phase)20.68
BF₃ Catalyzed (Gas Phase)15.61
Uncatalyzed (Aqueous Solution)15.71
BF₃ Catalyzed (Aqueous Solution)9.06

Data adapted from a study by Freindorf, M., & Kraka, E. (2022). mdpi.com The values highlight the catalytic effect of both a Lewis acid and an aqueous environment.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The cyclohexene ring can adopt different conformations, and the orientation of the methyl carboxylate substituent can vary.

Computational methods can be used to calculate the relative energies of these conformers and to map out the potential energy surface for the interconversion between them. This "energy landscape" reveals the most stable conformations and the energy barriers that must be overcome for conformational changes to occur. For monosubstituted cyclohexanes, the preference for the equatorial position is a well-established principle, and the energy difference typically ranges from 1 to 5 kcal/mol depending on the size of the substituent.

Calculated Relative Conformational Energies for Monosubstituted Cyclohexanes
SubstituentΔG° (Axial - Equatorial) (kcal/mol)
-CH₃1.7
-COOCH₃1.2
-C(CH₃)₃> 4.5

These values are representative for substituted cyclohexanes and illustrate the energetic preference for the equatorial position.

The surrounding solvent can have a significant impact on the conformational preferences and reactivity of a molecule. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, including the explicit interactions with solvent molecules.

MD simulations of this compound in different solvents would reveal how the solvent molecules arrange themselves around the solute and how this solvation affects the equilibrium between the pseudo-axial and pseudo-equatorial conformers. Polar solvents may stabilize the conformer with a larger dipole moment, while nonpolar solvents will favor conformations that minimize the exposed polar surface area.

Solvent effects also play a crucial role in reactivity. As shown in the data for the Diels-Alder reaction, an aqueous environment can significantly lower the activation energy. smu.edumdpi.com This is attributed to the stabilization of the polar transition state by the polar water molecules.

Chirality and Stereochemical Recognition Studies

The (R)-chirality of this compound is a defining feature that governs its interaction with other chiral molecules. The ability of one chiral molecule to distinguish between the enantiomers of another is known as chiral recognition. This phenomenon is fundamental to many biological processes and is the basis for enantioselective catalysis and chiral chromatography.

Theoretical studies can model the non-covalent interactions that underpin chiral recognition. By calculating the interaction energies between the (R)-enantiomer of this compound and a chiral selector (e.g., a chiral catalyst or the stationary phase in a chromatography column), it is possible to predict which diastereomeric complex will be more stable. These calculations often involve a detailed analysis of hydrogen bonding, van der Waals forces, and electrostatic interactions.

For example, in the context of an enantioselective Diels-Alder reaction catalyzed by a chiral Lewis acid, computational models can predict which face of the dienophile will preferentially bind to the catalyst, leading to the formation of the (R)-product. nih.gov These models help in understanding the origin of enantioselectivity and in the design of more efficient and selective catalysts.

Computational Prediction of Enantioselectivity in Biocatalytic Processes

Computational studies have been instrumental in the rational design of biocatalysts for the enantioselective synthesis of chiral compounds. A notable example involves the kinetic resolution of racemic methyl-3-cyclohexene-1-carboxylate, a process relevant to the synthesis of the anticoagulant Edoxaban. tandfonline.comnih.gov Researchers have employed computational methods to engineer enzymes like E. coli esterase BioH to improve its selectivity for the (S)-enantiomer, which indirectly involves understanding the interactions with the (R)-enantiomer.

Initial studies found that wild-type BioH exhibited poor enantioselectivity in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate, showing an enantiomeric excess (e.e.) of only 32.3% in favor of the (S)-acid. tandfonline.comtandfonline.com To enhance this selectivity, a rational design approach guided by computational analysis was adopted. By analyzing the enzyme's active site, key amino acid residues were identified for mutation. The goal was to modulate steric and aromatic interactions to favor the hydrolysis of one enantiomer over the other. tandfonline.comnih.gov

A combination of mutations at positions L24, W81, and L209 led to the creation of a triple mutant, Mu3 (L24A/W81A/L209A). This engineered enzyme displayed a significantly improved S-selectivity, achieving an enantiomeric excess of 70.9%. tandfonline.comnih.gov Molecular dynamics (MD) simulations were crucial in predicting and later explaining these results. The simulations provided a mechanistic rationale for the enhanced enantioselectivity by modeling the binding of both (R)- and (S)-methyl-cyclohex-3-ene-1-carboxylate within the active sites of both the wild-type enzyme and the improved Mu3 mutant. tandfonline.comresearchgate.net

Table 1: Enantioselectivity of Wild-Type BioH and Engineered Mutants This table summarizes the experimental results of engineering E. coli BioH for improved S-enantioselectivity in the hydrolysis of racemic methyl (R,S)-3-cyclohexene-1-carboxylate.

Enzyme VariantMutationsEnantiomeric Excess (e.e.) for (S)-acidEnantioselectivity (E value)
Wild Type (WT)None32.3%2.1
Mu3L24A/W81A/L209A70.9%7.1

Data sourced from studies on the rational design of E. coli esterase BioH. tandfonline.comjiangnan.edu.cn

These findings demonstrate the power of combining computational prediction with experimental validation to successfully engineer enzyme enantioselectivity for specific substrates.

Modeling of Chiral Interactions

The foundation of enantioselectivity lies in the differential interactions between the chiral catalyst's active site and the two enantiomers of the substrate. researchgate.net Modeling these subtle chiral interactions is key to understanding and predicting catalytic outcomes. In the case of the kinetic resolution of methyl-cyclohex-3-ene-1-carboxylate by esterase BioH, molecular dynamics (MD) simulations were employed to elucidate the structural basis for the observed enantioselectivity. tandfonline.comnih.gov

The simulations modeled the dynamic behavior of the (R)- and (S)-enantiomers when bound within the enzyme's catalytic pocket. By analyzing the trajectories and calculating binding energies, researchers could identify the key interactions governing chiral recognition. tandfonline.com For the wild-type enzyme, the simulations revealed specific interactions that contributed to its modest S-selectivity.

In the enhanced Mu3 mutant, the replacement of bulky amino acids (Leucine, Tryptophan) with a smaller one (Alanine) altered the architecture of the active site. tandfonline.com MD simulations of the Mu3-(R)-substrate and Mu3-(S)-substrate complexes provided insights into how these changes affected chiral interactions:

Steric Interactions: The mutations created more space in certain regions of the active site while potentially introducing new steric hindrances in others, which differentially affected the binding of the (R)- and (S)-enantiomers.

Aromatic (CH-π) Interactions: The removal of the aromatic tryptophan residue (W81A) was particularly significant. The simulations indicated changes in CH-π interactions between the cyclohexene ring of the substrate and the aromatic residues of the enzyme. These interactions were different for the (R)- and (S)-enantiomers, contributing to the energy difference between the two diastereomeric transition states and thus enhancing selectivity. tandfonline.com

By calculating the binding free energies for each enantiomer complexed with the enzyme, the computational models could quantitatively support the experimental findings. The difference in binding energy (ΔΔG) between the (S)-complex and the (R)-complex correlated with the observed improvement in S-selectivity for the Mu3 mutant. tandfonline.comjiangnan.edu.cn

Table 2: Key Residues and Interactions in Chiral Recognition by BioH This table highlights the amino acid residues within the BioH active site identified through computational modeling as being critical for differentiating between the enantiomers of methyl-cyclohex-3-ene-1-carboxylate.

Residue PositionWild-Type ResidueMutant ResidueType of Interaction InfluencedRole in Chiral Recognition
24Leucine (L)Alanine (A)StericModulates substrate binding pocket size
81Tryptophan (W)Alanine (A)Aromatic (CH-π), StericAlters key non-covalent interactions with the substrate's ring
209Leucine (L)Alanine (A)StericAffects the positioning of the substrate for catalysis

Based on molecular dynamics simulation studies of BioH wild-type and its Mu3 mutant. tandfonline.comnih.gov

This detailed modeling of chiral interactions at the atomic level is a powerful tool, not only for explaining experimental results but also for guiding future protein engineering efforts to create even more selective biocatalysts.

Future Prospects and Emerging Research Frontiers for Methyl R Cyclohex 3 Ene 1 Carboxylate

Innovations in Sustainable and Economical Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The demand for greener and more cost-effective synthetic routes has spurred innovation in the production of Methyl (R)-cyclohex-3-ene-1-carboxylate.

A key area of development lies in the advancement of asymmetric Diels-Alder reactions, a powerful tool for the construction of cyclic systems with high stereocontrol. Researchers are actively exploring novel catalyst systems that can enhance the efficiency and selectivity of this reaction. The focus is on developing catalysts based on earth-abundant and non-toxic metals, moving away from expensive and hazardous heavy metals. Furthermore, the use of organocatalysts is gaining traction as a sustainable alternative, offering mild reaction conditions and often high enantioselectivities.

Another significant trend is the implementation of flow chemistry for the synthesis of this compound. Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. This technology allows for precise control over reaction parameters, leading to higher yields and purities, and can significantly reduce solvent waste.

The principles of atom economy are also being rigorously applied to the synthesis of this chiral ester. This involves designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The development of tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, is a promising strategy in this regard.

Synthetic ApproachKey AdvantagesResearch Focus
Asymmetric Catalysis High enantioselectivity, reduced wasteEarth-abundant metal catalysts, organocatalysis
Flow Chemistry Improved safety and control, continuous manufacturingMiniaturized and automated flow systems
Atom Economy Minimization of waste, increased efficiencyTandem and one-pot reaction sequences

Unveiling Novel Reactivity Patterns and Unforeseen Transformations

While the Diels-Alder synthesis of this compound is well-established, its full reactive potential is still being uncovered. The cyclohexene (B86901) ring and the ester functionality provide multiple sites for chemical modification, opening doors to a diverse range of molecular architectures.

Current research is focused on exploring the diastereoselective functionalization of the cyclohexene ring. The existing stereocenter can direct the approach of reagents to the double bond, enabling the stereocontrolled introduction of new functional groups. This includes reactions such as epoxidation, dihydroxylation, and cyclopropanation, leading to a variety of chiral building blocks.

Furthermore, chemists are investigating the use of this compound in cascade reactions. These complex transformations, where a single event triggers a series of subsequent reactions, can rapidly build molecular complexity from a simple starting material. The strategic design of cascade sequences involving this chiral ester could provide efficient access to polycyclic and stereochemically rich molecules.

The ester group itself is also a target for novel transformations. Beyond simple hydrolysis or reduction, researchers are exploring its use as a directing group in C-H activation reactions on the cyclohexene ring. This would allow for the selective functionalization of otherwise unreactive positions, significantly expanding the synthetic utility of this compound.

Integration with Artificial Intelligence for Reaction Prediction and Optimization

The advent of artificial intelligence (AI) and machine learning is set to revolutionize the field of organic synthesis. For a molecule like this compound, AI can play a crucial role in predicting its reactivity and optimizing its synthesis.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of a given transformation. This can help chemists to identify the most promising reaction conditions for a desired modification of this compound, saving significant time and resources in the laboratory. For instance, AI models could predict the enantioselectivity of a new catalytic system for its synthesis or the regioselectivity of a functionalization reaction on its cyclohexene ring.

Furthermore, AI can be employed for the de novo design of synthetic routes. By inputting the structure of a target molecule that can be derived from this compound, AI algorithms can propose novel and efficient synthetic pathways. These computer-generated routes can then be evaluated and tested by chemists.

The integration of AI with automated synthesis platforms is another exciting frontier. This would create a closed-loop system where AI proposes a reaction, a robot performs the experiment, and the results are fed back to the AI to refine its models. This autonomous approach has the potential to accelerate the discovery of new reactions and the optimization of existing processes for the synthesis and modification of this compound.

AI ApplicationFunctionPotential Impact
Reaction Prediction Predicts reaction outcomes and selectivityReduces experimental effort and cost
Retrosynthesis Proposes novel synthetic routesAccelerates the design of synthetic strategies
Automated Synthesis Enables autonomous experimentation and optimizationHigh-throughput screening of reaction conditions

Exploration of its Role in Bio-inspired Catalysis and Chemical Biology

The chiral nature of this compound makes it an intriguing molecule for applications in bio-inspired catalysis and chemical biology. Its structure is reminiscent of certain natural products, suggesting that it could interact with biological systems or serve as a scaffold for the development of bioactive molecules.

In the realm of bio-inspired catalysis, researchers are exploring the use of enzymes to perform selective transformations on this compound. Lipases, for instance, could be used for the enantioselective hydrolysis of the corresponding racemic ester, providing an alternative route to the enantiopure compound. Other enzymes could be employed to catalyze specific functionalizations of the cyclohexene ring with high chemo- and regioselectivity, mimicking the precision of metabolic pathways.

As a tool in chemical biology, this compound can be used as a starting material for the synthesis of molecular probes. These are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, and can be used to study their function in living systems. The chiral cyclohexene core can serve as a rigid scaffold to which different functional groups and reporter tags can be attached.

Furthermore, the incorporation of this chiral building block into larger molecules could lead to the discovery of new therapeutic agents. Its defined three-dimensional structure can be exploited to achieve specific interactions with the active sites of enzymes or receptors, a key principle in rational drug design.

Q & A

Q. What are the optimal synthetic routes for preparing cyclohex-3-ene carboxylates, and how do reaction conditions influence yield and stereochemistry?

Cyclohex-3-ene carboxylates are typically synthesized via cycloaddition reactions, such as the Diels-Alder reaction between dienes and acrylates. For example, methyl-3,4-dimethylcyclohex-3-ene-1-carboxylate is synthesized by reacting 2,3-dimethylbuta-1,3-diene (DMB) with methyl acrylate (MA) under optimized conditions . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and selectivity .
  • Catalysts : Lewis acids or transition metals (e.g., palladium) improve regioselectivity and reduce side reactions .
  • Temperature : Controlled heating (60–100°C) ensures efficient cycloaddition while minimizing decomposition . Yield optimization often involves iterative adjustments to these parameters.

Q. Which analytical techniques are critical for characterizing cyclohex-3-ene carboxylates, and how are they applied?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, coupling constants in ¹H NMR can confirm the double bond geometry in the cyclohexene ring .
  • X-ray crystallography : Resolves absolute configuration and molecular conformation. In ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate, X-ray data revealed dihedral angles critical for understanding steric interactions .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns. For methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate, the exact mass (212.1233 g/mol) was confirmed via high-resolution MS .

Q. How can stereochemical ambiguities in cyclohex-3-ene carboxylates be resolved experimentally?

  • Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption differences in chiral environments .
  • Crystallographic refinement : Software like SHELXL refines crystal structures to assign absolute configurations . For tert-butyl derivatives, X-ray data resolved occupancy ratios between conformers (0.794:0.206) .

Advanced Research Questions

Q. What role do cyclohex-3-ene carboxylates play in catalytic systems or materials science?

Cyclohexene carboxylates act as ligands in titanium-oxo clusters for photocatalytic hydrogen evolution. For example, titanium clusters with cyclohex-3-ene-1-carboxylate ligands exhibit enhanced H₂ production due to ligand-to-metal charge transfer (LMCT) mechanisms . Computational studies (DFT) model these interactions to optimize photocatalytic efficiency .

Q. How do reaction mechanisms and kinetics vary for cyclohex-3-ene carboxylate synthesis under different conditions?

Kinetic studies of Diels-Alder reactions reveal:

  • Rate constants : Effective rate constants (k₁, k₂) are derived using the Michaelis-Menten equation, with intermediates detected via stopped-flow spectroscopy .
  • Solvent effects : Polar solvents stabilize transition states, reducing activation energy. For ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate, ethanol improved yields by 20% compared to nonpolar solvents .
  • Side reactions : Competing pathways (e.g., retro-Diels-Alder) are minimized by low-temperature quenching .

Q. What computational tools are used to predict cyclohex-3-ene carboxylate reactivity and stability?

  • Density Functional Theory (DFT) : Models transition states and activation barriers for cycloaddition reactions .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational stability. For example, ester group rotations in tert-butyl derivatives were linked to steric hindrance .
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

Q. How do structural modifications of cyclohex-3-ene carboxylates influence their biological activity?

Substituents like thiophenyl or trifluoromethoxy groups enhance binding to biological targets:

  • Enzyme inhibition : Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate analogs inhibit kinases via π-π stacking with ATP-binding pockets .
  • Anticonvulsant activity : Tert-butyl derivatives with 4-(trifluoromethoxy)anilino groups showed ED₅₀ values of 121.87 mg/kg in mice, attributed to improved blood-brain barrier penetration .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.